SSR240612

Descripción general

Descripción

SSR240612 es un antagonista potente, activo por vía oral y específico no peptídico del receptor de bradicinina B1. Ha sido ampliamente estudiado por su capacidad para bloquear el receptor de bradicinina B1, que desempeña un papel significativo en la inflamación y el dolor. El compuesto ha mostrado resultados prometedores en varios estudios preclínicos, lo que lo convierte en una herramienta valiosa en la investigación científica .

Métodos De Preparación

La síntesis de SSR240612 implica varios pasos, incluida la formación de intermedios clave y sus reacciones posteriores para formar el producto final. La ruta sintética normalmente implica el uso de reactivos y condiciones específicas para garantizar que se obtenga el producto deseado con alta pureza y rendimiento. Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para aumentar la producción mientras se mantiene la calidad y la consistencia del compuesto .

Análisis De Reacciones Químicas

SSR240612 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto. Los reactivos comunes utilizados en las reacciones de oxidación incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto. Los reactivos comunes utilizados en las reacciones de reducción incluyen hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes utilizados en las reacciones de sustitución incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Introduction to SSR240612

This compound is a non-peptide antagonist specifically targeting the kinin B1 receptor, which plays a significant role in various physiological and pathological processes, including pain perception, inflammation, and metabolic regulation. This compound has garnered attention for its potential therapeutic applications, particularly in conditions associated with neuropathic pain and insulin resistance.

Neuropathic Pain Management

This compound has been extensively studied for its efficacy in alleviating neuropathic pain, particularly in models of diabetes-induced sensory polyneuropathy. In a notable study, this compound demonstrated significant anti-allodynic effects in glucose-fed rats, which exhibited tactile and cold allodynia—a common symptom of diabetic neuropathy. The compound was administered orally at varying doses (0.3 to 30 mg/kg), with results indicating a dose-dependent reversal of allodynia, particularly at doses of 10 mg/kg and above .

Key Findings:

- Mechanism of Action : The analgesic effect is primarily attributed to the blockade of kinin B1 receptors, which are implicated in the modulation of pain pathways in the spinal cord and peripheral nervous system .

- Clinical Implications : The findings suggest that this compound could be a promising candidate for treating neuropathic pain associated with diabetes, potentially offering an alternative to current therapies that may be ineffective or have undesirable side effects.

Metabolic Disorders

Research has also explored this compound's role in metabolic regulation, particularly concerning insulin resistance. In studies involving rat models fed a high-glucose diet, this compound was shown to affect parameters such as plasma glucose and insulin levels without altering the underlying insulin resistance as measured by the Homeostasis Model Assessment (HOMA) index .

Key Findings:

- Impact on Insulin Resistance : While this compound effectively blocked allodynia, it did not significantly change plasma glucose or insulin levels, indicating that its primary action may be on pain pathways rather than direct metabolic modulation .

- Potential for Broader Applications : This characteristic positions this compound as a potential adjunct therapy for patients suffering from both chronic pain and metabolic disorders.

Hypertension and Vascular Function

This compound's effects extend beyond pain management into cardiovascular health. Studies have indicated that kinin B1 receptor antagonism can influence blood pressure regulation and vascular oxidative stress—factors critical in managing hypertension .

Key Findings:

- Blood Pressure Regulation : In hypertensive models, this compound has been shown to exert anti-hypertensive effects through modulation of the central dopaminergic system and reduction of vascular oxidative stress .

- Therapeutic Potential : These findings suggest that this compound could be beneficial in treating hypertension, particularly in patients with comorbid conditions like diabetes.

Table 1: Summary of this compound Effects in Experimental Models

| Study Focus | Model Type | Dose Range (mg/kg) | Main Findings |

|---|---|---|---|

| Neuropathic Pain | Glucose-fed Rats | 0.3 - 30 | Significant reversal of tactile/cold allodynia |

| Insulin Resistance | Glucose-fed Rats | 10 | No effect on plasma glucose/insulin levels |

| Hypertension | Hypertensive Rats | Not specified | Anti-hypertensive effects noted |

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Kinin B1 Receptor Blockade | Inhibition leads to reduced pain signaling in neuropathic conditions |

| Vascular Oxidative Stress Modulation | Reduction of oxidative stress contributes to improved vascular function |

| Central Dopaminergic System Influence | Modulates blood pressure through central nervous system pathways |

Case Study 1: Efficacy in Diabetic Neuropathy

A study conducted on diabetic rats demonstrated that administration of this compound significantly alleviated symptoms of tactile allodynia after chronic glucose exposure. The compound was found to restore normal sensory thresholds within hours post-administration, highlighting its rapid action and potential for clinical application.

Case Study 2: Impact on Hypertension

In another experimental setup involving hypertensive rats, this compound was administered alongside traditional antihypertensive treatments. Results indicated enhanced blood pressure control when combined with existing therapies, suggesting synergistic effects that warrant further investigation.

Mecanismo De Acción

SSR240612 ejerce sus efectos uniéndose específicamente y bloqueando el receptor de bradicinina B1. Este receptor participa en la respuesta inflamatoria y las vías de señalización del dolor. Al inhibir el receptor, this compound puede reducir la inflamación y el dolor. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la formación de fosfato de inositol y la reducción de la acumulación de neutrófilos y la destrucción de tejidos .

Comparación Con Compuestos Similares

SSR240612 es único en su alta especificidad y potencia como antagonista del receptor de bradicinina B1. Compuestos similares incluyen:

Lys-des-Arg9-bradicinina: Un agonista selectivo del receptor de bradicinina B1.

Sar-[D-Phe8]-des-Arg9-bradicinina acetato: Un agonista potente y selectivo del receptor de bradicinina B1.

R715 TFA: Un antagonista potente y selectivo del receptor de bradicinina B1

This compound destaca por su actividad oral y alta especificidad para el receptor de bradicinina B1, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.

Actividad Biológica

SSR240612 is a selective non-peptide antagonist of the kinin B1 receptor, which has garnered attention for its potential therapeutic applications in various pathological conditions. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Kinin B1 Receptors

Kinin B1 receptors are G protein-coupled receptors that become upregulated in response to inflammatory stimuli. Their activation is associated with various pathological processes, including pain, inflammation, and tissue damage. This compound selectively inhibits these receptors, providing a means to mitigate their effects in disease models.

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in several experimental models:

- Colitis Model : In a study involving mice with colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), treatment with this compound significantly reduced tissue damage and neutrophil infiltration. The compound was administered at a dose of 10 mg/kg twice daily, leading to decreased myeloperoxidase activity and improved macroscopic scores of colitis severity .

- Neuroprotection : this compound has shown potential neuroprotective effects in models of traumatic brain injury and neuropathic pain. It effectively reversed tactile and cold allodynia in rat models, indicating its role in pain modulation .

Effects on Tuberculosis Infection

Recent studies have explored the impact of this compound on Mycobacterium tuberculosis-infected mice. The antagonist was found to significantly reduce bacterial load in the lungs and spleens of treated animals compared to controls. This suggests that this compound may enhance immune responses against tuberculosis by modulating kinin receptor activity .

The biological activity of this compound involves several mechanisms:

- Inhibition of Neutrophil Infiltration : By blocking B1 receptor activation, this compound reduces the recruitment and activation of neutrophils at sites of inflammation.

- Modulation of Cytokine Release : The compound appears to influence the expression of pro-inflammatory cytokines such as TNFα and TGFβ1, contributing to its anti-fibrotic effects observed in renal fibrosis models .

- Neuroprotective Pathways : this compound's ability to maintain blood-brain barrier integrity suggests potential applications in neurodegenerative diseases where inflammation plays a critical role .

Table: Summary of Key Studies on this compound

| Study | Model | Findings | Dose |

|---|---|---|---|

| Gougat et al. (2004) | Colitis (TNBS) | Reduced tissue damage and neutrophil infiltration | 10 mg/kg/day |

| Klein et al. (2010) | Renal Fibrosis | Down-regulated profibrotic gene expression | 10 mg/kg/day |

| PubMed (2018) | Tuberculosis Infection | Decreased bacterial load in lungs/spleens | 10 mg/kg/day |

| Frontiers in Pharmacology (2015) | Neuropathic Pain | Reversed tactile/cold allodynia | 10 mg/kg/day |

Propiedades

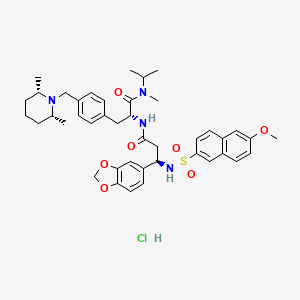

IUPAC Name |

(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N4O7S.ClH/c1-27(2)45(5)42(48)38(20-30-10-12-31(13-11-30)25-46-28(3)8-7-9-29(46)4)43-41(47)24-37(34-16-19-39-40(23-34)53-26-52-39)44-54(49,50)36-18-15-32-21-35(51-6)17-14-33(32)22-36;/h10-19,21-23,27-29,37-38,44H,7-9,20,24-26H2,1-6H3,(H,43,47);1H/t28-,29+,37-,38-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHHFOSVBQQNAW-GDYXXZBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC2=CC=C(C=C2)CC(C(=O)N(C)C(C)C)NC(=O)CC(C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CC2=CC=C(C=C2)C[C@H](C(=O)N(C)C(C)C)NC(=O)C[C@H](C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H53ClN4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047351 | |

| Record name | SSR 240612 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464930-42-5 | |

| Record name | D-Phenylalaninamide, (3R)-3-(1,3-benzodioxol-5-yl)-N-[(6-methoxy-2-naphthalenyl)sulfonyl]-β-alanyl-4-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]methyl]-N-methyl-N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464930-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SSR240612 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0464930425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SSR 240612 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SSR-240612 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY7B59FYJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of SSR240612?

A1: this compound selectively targets the bradykinin B1 receptor (B1R) with high affinity. [] It demonstrates a significantly higher affinity for B1R compared to the bradykinin B2 receptor (B2R), exhibiting a selectivity ranging from 500- to 1000-fold. []

Q2: How does this compound interact with the B1R?

A2: this compound acts as a competitive antagonist of the B1R. This means it binds to the receptor, blocking the binding of endogenous B1R agonists like des-Arg9-bradykinin (des-Arg9-BK) and preventing receptor activation. []

Q3: What are the downstream consequences of B1R antagonism by this compound?

A3: B1R antagonism by this compound leads to a reduction in the downstream signaling cascade initiated by B1R activation. This includes the inhibition of:

- Inositol monophosphate formation: this compound effectively inhibits des-Arg9-BK-induced inositol monophosphate formation in human fibroblast MRC5 cells, a key signaling pathway activated by B1R. []

- Inflammatory responses: this compound has been shown to reduce the expression of pro-inflammatory markers, including inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and intercellular adhesion molecule-1 (ICAM-1) in various models of inflammation. [, , ]

- Pain perception: Studies demonstrate that this compound effectively reduces hyperalgesia and allodynia in various animal models of inflammatory and neuropathic pain. [, , , ]

- Oxidative stress: this compound has demonstrated the ability to reduce oxidative stress markers like superoxide anion production and nitrotyrosine expression in models of insulin resistance. [, ]

Q4: What is known about the pharmacokinetic profile of this compound?

A4: While specific data on absorption, distribution, metabolism, and excretion (ADME) is limited within the provided research, studies indicate that this compound demonstrates good oral bioavailability. It effectively inhibits various physiological responses when administered orally in animal models. [, , , , , ]

Q5: In which in vitro models has this compound demonstrated efficacy?

A5: this compound exhibits efficacy in several in vitro models, including:

- Binding assays: Demonstrates high affinity binding to human B1R expressed in human embryonic kidney (HEK) cells and human fibroblast MRC5 cells. []

- Signal transduction assays: Inhibits des-Arg9-BK-induced inositol monophosphate formation in human fibroblast MRC5 cells. []

- Cell proliferation assays: Reduces proliferation of glioma cells in vitro. []

Q6: What in vivo models have been used to assess the efficacy of this compound?

A6: this compound displays efficacy in numerous in vivo models, including:

- Inflammatory models: Reduces paw edema induced by des-Arg9-BK and capsaicin-induced ear edema in mice, as well as tissue destruction and neutrophil accumulation in a rat model of intestinal ischemia-reperfusion injury. []

- Pain models: Attenuates thermal hyperalgesia induced by UV irradiation, inhibits the late phase of formalin-induced nociception in rats, and prevents neuropathic thermal pain induced by sciatic nerve constriction in rats. [, , ]

- Metabolic disease models: Improves glucose tolerance and insulin sensitivity, reduces body weight gain, and ameliorates metabolic abnormalities in rodent models of insulin resistance and type 2 diabetes. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.